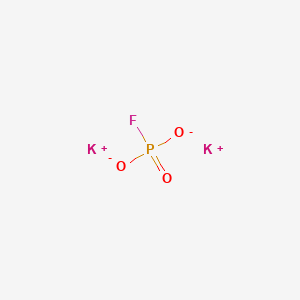
4-Ethynyl-1-methyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-pyrazole.
Ethynylation: The ethynyl group is introduced at the 4-position of the pyrazole ring through a reaction with an appropriate ethynylating agent.
Carboxylation: The carboxylic acid group is introduced at the 5-position through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with a chloro and ethyl group instead of ethynyl.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole core with amino and ester groups.
Eigenschaften
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSYSASJNLBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506934 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79229-66-6 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)


![tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate](/img/structure/B1626295.png)





